2-(3-Hydroxy-2-methylphenyl)acetonitrile
Description
2-(3-Hydroxy-2-methylphenyl)acetonitrile is an aromatic nitrile derivative featuring a hydroxyl group at the meta-position and a methyl group at the ortho-position on the benzene ring. Its molecular formula is C₉H₉NO (molecular weight: 163.18 g/mol). The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (hydroxyl, methyl) groups, influencing its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(3-hydroxy-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4,11H,5H2,1H3 |
InChI Key |
GXOVBDVETBPNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-methylphenyl)acetonitrile typically involves the reaction of 3-hydroxy-2-methylbenzaldehyde with a cyanide source. One common method is the use of sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(3-Methylphenyl)acetonitrile.
Reduction: 2-(3-Hydroxy-2-methylphenyl)ethylamine.
Substitution: 2-(3-Hydroxy-2-methylphenyl)acetyl chloride.
Scientific Research Applications
2-(3-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(3-Hydroxy-2-methylphenyl)acetonitrile and its analogs:
Key Observations :
- Steric Effects : The methyl group in the target compound may reduce rotational freedom and hinder interactions at the ortho-position compared to unmethylated analogs like (2-hydroxyphenyl)acetonitrile .
- This contrasts with 2-(4-hydroxyphenyl)acetonitrile, where the para-hydroxyl may participate in stronger intramolecular hydrogen bonds .
- Electronic Effects : Methyl (electron-donating) and nitrile (electron-withdrawing) groups create a polarized electronic environment, likely raising the HOMO energy and lowering the LUMO energy compared to analogs with fewer substituents .
Research Findings and Data Tables
Table 1: HOMO/LUMO Energies of Selected Analogs (Theoretical Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (HOMO-LUMO) (eV) |
|---|---|---|---|
| Methyl 2-(4-Methylcoumarinyl)acetonitrile | -5.82 | -1.74 | 4.08 |
| This compound* | ~-5.5 (estimated) | ~-1.9 (estimated) | ~3.6 (estimated) |
Note: Values for the target compound are extrapolated based on structural similarity to .
Table 2: Solubility and Hydrogen-Bonding Capacity
| Compound | Water Solubility (mg/mL) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|
| (2-Hydroxyphenyl)acetonitrile | 25.3 (predicted) | 1 | 2 |
| This compound | 18.1 (predicted) | 1 | 2 |
| 2-(4-Hydroxyphenyl)acetonitrile | 22.8 (predicted) | 1 | 2 |
Predicted data derived from LogP calculations (methyl group reduces solubility).
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